![molecular formula C11H13NO4 B1297217 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid CAS No. 436087-14-8](/img/structure/B1297217.png)
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid
Overview
Description
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is an organic compound that features a benzodioxin ring structure
Preparation Methods
The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable carboxylic acid derivatives. One common method involves the use of N,N-dimethylformamide as a solvent and lithium hydride as a catalyst . The reaction conditions often require careful control of pH and temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of application for 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid is in medicinal chemistry. The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. A study highlighted its ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This suggests that it could serve as a lead compound for developing new neuroprotective drugs.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated in vitro, demonstrating its capacity to scavenge free radicals effectively. Such properties are crucial for preventing oxidative stress-related damage in various diseases.
Biological Studies
In biological research, the compound has been utilized to investigate its effects on cellular signaling pathways.
Cell Proliferation and Apoptosis
Studies have shown that this compound can modulate cell proliferation and apoptosis in cancer cell lines. This modulation indicates potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth.
Material Science Applications
Beyond biological applications, this compound has implications in material science.
Polymer Development
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the materials. Research shows that polymers modified with this compound exhibit improved resilience and durability, making them suitable for various industrial applications.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Neuroprotective Drug Development : A recent study investigated a series of analogs based on this compound for their effects on neuronal cell lines exposed to toxic agents. The results indicated significant reductions in cell death compared to controls.
- Cancer Therapeutics : In vitro studies demonstrated that treatment with this compound led to decreased proliferation rates in several cancer cell lines while inducing apoptosis through caspase activation pathways.
- Polymer Composites : Research focused on creating composite materials using this compound revealed enhanced mechanical properties when incorporated into a polycarbonate matrix, indicating its utility in manufacturing stronger materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid include:
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares a similar benzodioxin structure but differs in its functional groups.
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: Another related compound with a benzodioxin core, used in various synthetic applications.
The uniqueness of this compound lies in its specific amino and propionic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid (CAS No. 436087-14-8) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. Its benzodioxin ring structure contributes to various interactions with biological targets, making it a candidate for research in enzyme inhibition and therapeutic applications.
- IUPAC Name : 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.22 g/mol
- CAS Number : 436087-14-8
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit various enzymes by binding to their active sites, which blocks substrate access and reduces catalytic efficiency. This mechanism is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
Antibacterial and Antitumor Properties
Research indicates that this compound exhibits antibacterial properties and has been explored for its potential antitumor activity. The following table summarizes findings from various studies:
Case Studies
- DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against DYRK1A, an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. The compound showed an IC50 value of 0.090 μM, indicating potent inhibition compared to other tested compounds .
- Antitumor Activity : In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation in Caco2 (colorectal adenocarcinoma) and HCT116 (colorectal carcinoma) cell lines with IC50 values lower than 10 μM. These findings suggest its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the benzodioxin moiety is crucial for its interaction with biological targets, while variations in the amino and propionic acid functional groups can modulate its activity.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWKZYWNFALNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349494 | |
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-14-8 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436087-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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